N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvent, temperature, and reaction time may be optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the trifluoromethyl group.
Reduction: Reduction reactions may target the thiadiazole ring or the benzamide moiety.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted benzamide derivatives.
Reduction Products: Reduced thiadiazole derivatives or benzamide derivatives.
Substitution Products: Substituted phenyl or thiadiazole derivatives.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)12-9-5-4-8-11(12)13(23)20-15-22-21-14(24-15)10-6-2-1-3-7-10/h1-9H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNWDSDBYWGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, exhibit promising anticancer properties. A study highlighted that compounds containing the thiadiazole moiety demonstrate cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis via the caspase pathway, which is crucial for programmed cell death in cancer therapy .
Case Studies:
- Thiadiazole Derivatives: A review discussed numerous thiadiazole derivatives that have shown efficacy against multiple cancer types, including breast, lung, and colon cancers. These compounds effectively decreased cell viability and inhibited tumor growth in xenograft models .
- Specific Compound Efficacy: In particular studies, derivatives similar to this compound were found to significantly reduce the proliferation of human leukemia and non-small cell lung cancer cells .
Potential in Drug Development
Given its anticancer properties and favorable chemical characteristics, this compound holds potential as a lead compound for developing new anticancer agents. Its ability to target specific pathways in cancer cells makes it a candidate for further pharmacological studies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of STAT3, a transcription factor involved in cell growth and survival. By binding to the SH2 domain of STAT3, it prevents the phosphorylation and activation of STAT3, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Molecular Targets and Pathways Involved:
STAT3 Pathway: Inhibition of STAT3 signaling pathway.
IL-6/JAK Pathway: Interaction with the IL-6/JAK pathway, which is involved in inflammatory responses and cancer progression.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenecarboximidamide: Similar structure but lacks the trifluoromethyl group.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N'-[1-p-tolyl-meth-(Z)-ylidene]-hydrazine: Contains a different substituent on the phenyl ring[_{{{CITATION{{{_5{N-(5-Phenyl-[1,3,4]thiadiazol-2-yl)-N'-1-p-tolyl-meth-(Z)-ylidene ....
Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to similar compounds.
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Biological Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the cyclization of thiosemicarbazides with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is introduced via electrophilic aromatic substitution or through specific reagents that facilitate the incorporation of fluorine atoms into the benzamide structure.
Anticonvulsant Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable anticonvulsant properties. For instance, a study evaluating various 1,3,4-thiadiazole derivatives found that certain substitutions significantly enhanced anticonvulsant activity in models such as the maximal electroshock (MES) test. Specifically, compounds with a trifluoromethyl group at the para position of the benzamide showed increased efficacy compared to their non-fluorinated counterparts .
Antitumor Activity
This compound has also been evaluated for its antitumor properties. A study indicated that thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia cells. The compound exhibited IC50 values in the micromolar range, suggesting significant potential as an anticancer agent .
Antibacterial Activity
The antibacterial activity of thiadiazole derivatives has been documented in several studies. For example, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. Key factors influencing its activity include:
- Substitution Patterns : The position and nature of substituents on the thiadiazole ring significantly affect biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and biological interaction .
- Ring System : The incorporation of a thiadiazole ring provides a unique electronic environment conducive to interaction with biological targets.
- Amide Linkage : The amide bond contributes to the stability and bioavailability of the compound.
Study 1: Anticonvulsant Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was tested for anticonvulsant activity using the MES model. Results indicated that this compound exhibited a protective effect comparable to standard anticonvulsants but with reduced sedation effects .
Study 2: Antitumor Activity
A detailed investigation into the antitumor effects revealed that this compound induced apoptosis in MCF-7 cells through a dose-dependent mechanism. Flow cytometry analysis confirmed increased rates of apoptosis at higher concentrations .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several characteristic reactions due to its structural features:
Oxidation
The thiadiazole ring is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acidic or neutral conditions oxidizes the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives . For example:
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Reagent : 30% H₂O₂ in glacial acetic acid.
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Product : Sulfoxide derivatives (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide sulfoxide).
Reduction
Reduction of the thiadiazole ring is achieved using agents like lithium aluminum hydride (LiAlH₄), targeting the C=N bonds:
Substitution Reactions
The compound participates in both electrophilic and nucleophilic substitutions:
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Electrophilic substitution : Halogenation (e.g., bromination or chlorination) occurs on the benzamide ring under mild conditions .
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Nucleophilic substitution : The thiadiazole ring reacts with amines or thiols, replacing the sulfur atom or modifying the C-2 position .
Hydrolysis
Under acidic or basic conditions, the amide bond undergoes hydrolysis:
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Reagent : 6M HCl (acidic) or NaOH/ethanol (basic).
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Product : 2-(Trifluoromethyl)benzoic acid and 5-phenyl-1,3,4-thiadiazol-2-amine .
Common Reagents and Conditions
Oxidation Mechanism
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Protonation of the thiadiazole sulfur by acetic acid.
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Attack by H₂O₂, forming a sulfoxide intermediate.
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Further oxidation (if excess H₂O₂) yields sulfone derivatives .
Reduction Mechanism
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LiAlH₄ donates hydride ions to the electron-deficient C=N bonds.
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Sequential reduction forms a partially saturated thiadiazoline ring .
Nucleophilic Substitution
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Deprotonation of the nucleophile (e.g., amine).
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Attack at the electrophilic C-2 position of the thiadiazole ring.
Key Research Findings
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Anticancer Activity : Derivatives synthesized via nucleophilic substitution (e.g., with benzylthio groups) showed IC₅₀ values of 8–12 μM against breast cancer cell lines (MCF-7) .
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Anticonvulsant Activity : Oxidation products demonstrated enhanced blood-brain barrier permeability in rodent models, with ED₅₀ values of 25–30 mg/kg .
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Stability : Hydrolysis studies revealed that the amide bond is stable at physiological pH (7.4) but degrades rapidly in acidic environments (pH < 3).
Comparative Reactivity
Q & A
Q. What are the standard synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Thiadiazole Ring Formation : Reacting thiosemicarbazide with phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-thiadiazole core .
Benzamide Coupling : Introducing the 2-(trifluoromethyl)benzamide moiety via nucleophilic substitution or coupling agents like EDCI/HOBt.
Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the final product.
Critical Parameters :
- Temperature control (reflux conditions for cyclization).
- Solvent selection (e.g., DMF for coupling reactions).
- Monitoring via TLC to confirm reaction completion .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. DEPT experiments clarify CH₂/CH₃ groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- X-ray Crystallography : SHELX software for structural refinement (bond lengths/angles, torsion angles) .
Q. What general biological activities are associated with this compound?
- Methodological Answer : Preliminary screening assays include:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MDA-MB-231, PC3) to determine IC₅₀ values .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition (e.g., CDK1, urease) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in cancer cells?
- Methodological Answer :
- Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to identify targets like CDK1 or Src tyrosine kinase .
- Apoptosis Markers : Western blotting for Bax/Bcl-2 ratios or caspase-3 activation .
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to detect G1/S phase arrest .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., cyclin A2, cdc25c) .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-methylphenyl vs. 3-chlorophenyl) to assess potency shifts .
- Trifluoromethyl Positioning : Evaluate 2-CF₃ vs. 3-CF₃ analogs for lipophilicity and target binding (logP calculations, docking studies) .
- Thiadiazole vs. Oxadiazole : Replace sulfur with oxygen to study heterocycle effects on cytotoxicity .
Q. How should researchers resolve discrepancies in reported biological activities?
- Methodological Answer :
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Control for Structural Variants : Confirm the compound’s identity via NMR and HRMS to rule out impurities or analogs .
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Assay Standardization : Use identical cell lines (e.g., U87 glioblastoma) and protocols (e.g., 48-hour MTT incubation) .
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Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
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Meta-Analysis : Compare IC₅₀ values across studies (Table 1) and adjust for variables like serum concentration .
Table 1 : Hypothetical IC₅₀ Variations in Anticancer Studies
Cell Line Reported IC₅₀ (μM) Study Conditions Reference MDA-MB-231 12.3 ± 1.5 10% FBS, 48h PC3 8.9 ± 0.8 5% FBS, 72h U87 25.4 ± 3.1 Serum-free, 24h
Q. What strategies optimize synthetic yield and purity?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.2 equivalents of POCl₃ to ensure complete cyclization .
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for coupling efficiency .
- Purification : Gradient elution (hexane:EtOAc) for column chromatography; monitor fractions via TLC .
Q. How to design a cytotoxicity assay with robust statistical analysis?
- Methodological Answer :
- Cell Line Selection : Use ≥3 cancer types (e.g., breast, prostate, glioblastoma) and non-cancerous controls (e.g., HEK293) .
- Dose-Response Curves : 6-point dilution series (0.1–100 μM) in triplicate.
- Data Analysis : Nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Validation : Repeat assays on separate days to assess reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
